molecular formula C22H18BrN3O2S B2805972 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206997-53-6

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2805972
CAS No.: 1206997-53-6
M. Wt: 468.37
InChI Key: IBHCRDRAMOCSHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The geometry optimizations of different monomer models were accomplished in the gas phase using the Gaussian 09 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Spectroscopic techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The chemical compound, 2-((5-(4-Bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, has been studied for its synthesis and evaluation in various antimicrobial activities. Research indicates a series of compounds synthesized through click reactions between in-situ generated 2-azido-N-substituted acetamide and N-propargylated pyrazole-imidazole derivatives. These compounds have demonstrated significant antimicrobial activity, particularly against fungal strains, with certain compounds outperforming reference drugs like Fluconazole in potency against A. niger (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

Anticonvulsant Activity

Further studies have explored its structural analogs for anticonvulsant properties. Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide have been synthesized and tested for efficacy against seizures induced by maximal electroshock (MES). These investigations have led to the identification of compounds with notable anticonvulsant activity, contributing to the development of new therapeutic agents in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antiprotozoal Agents

Compounds related to this compound have shown promise as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines, synthesized from related structures, exhibited high in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Anticancer Activities

Research into the anticancer activities of derivatives has led to the synthesis of novel compounds showing significant efficacy against various human tumor cell lines. These findings suggest potential therapeutic applications in cancer treatment, with certain compounds demonstrating considerable activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Interaction with Biological Macromolecules

Studies on the interaction of imidazole derivatives with human serum albumin (HSA) provide insights into the pharmacokinetics and potential therapeutic mechanisms of these compounds. Such interactions are crucial for drug design, affecting distribution, efficacy, and toxicity of therapeutic agents (Moghadam, Divsalar, Shahrnoy, & Saboury, 2016).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S/c23-17-10-8-16(9-11-17)20-13-24-22(26(20)14-19-7-4-12-28-19)29-15-21(27)25-18-5-2-1-3-6-18/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCRDRAMOCSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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